molecular formula C7H8IN B1314324 4-Iodo-2,6-dimethylpyridine CAS No. 22282-67-3

4-Iodo-2,6-dimethylpyridine

Cat. No.: B1314324
CAS No.: 22282-67-3
M. Wt: 233.05 g/mol
InChI Key: DXTDZBSTWOXMNU-UHFFFAOYSA-N
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Description

4-Iodo-2,6-dimethylpyridine is an organic compound with the molecular formula C7H8IN. It is a derivative of pyridine, where the hydrogen atoms at the 2 and 6 positions are replaced by methyl groups, and the hydrogen atom at the 4 position is replaced by an iodine atom.

Mechanism of Action

Target of Action

It is known that iodopyridines, including 4-iodo-2,6-dimethylpyridine, are often used as intermediates in the synthesis of other organic compounds .

Mode of Action

The mode of action of this compound is largely dependent on the specific reaction it is involved in. As an intermediate, it can participate in various types of reactions, including nucleophilic substitution and oxidation . The iodine atom in the this compound molecule can be replaced by other groups in a substitution reaction, or it can be removed in an oxidation reaction .

Biochemical Pathways

The biochemical pathways affected by this compound are determined by the final products of the reactions it participates in. For instance, in Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction, this compound can be used to form new carbon-carbon bonds, thus affecting the biochemical pathways of the resulting compounds .

Result of Action

The molecular and cellular effects of this compound are largely determined by the specific reactions it participates in and the resulting compounds. As an intermediate in organic synthesis, it can contribute to the formation of a wide range of compounds with diverse biological activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical species. For instance, the rate and outcome of the reactions it participates in can be affected by the solvent used, the temperature at which the reaction is carried out, and the presence of catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodo-2,6-dimethylpyridine can be synthesized through several methods. One common approach involves the iodination of 2,6-dimethylpyridine. This reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the 4 position of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2,6-dimethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the iodine atom with other nucleophiles.

    Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a boronic acid derivative, and a base such as potassium carbonate in an organic solvent.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

    Coupling Products: The Suzuki-Miyaura coupling reaction can yield biaryl compounds with diverse functional groups.

Scientific Research Applications

4-Iodo-2,6-dimethylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers explore its potential as a precursor for biologically active compounds.

    Medicine: It may serve as an intermediate in the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyridine: Lacks the iodine atom at the 4 position, resulting in different reactivity and applications.

    4-Bromo-2,6-dimethylpyridine: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and reaction conditions.

    4-Chloro-2,6-dimethylpyridine: Contains a chlorine atom at the 4 position, which also affects its chemical behavior

Uniqueness

4-Iodo-2,6-dimethylpyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and enables specific chemical transformations that are not possible with its bromine or chlorine analogs. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

4-iodo-2,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTDZBSTWOXMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509149
Record name 4-Iodo-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22282-67-3
Record name 4-Iodo-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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